Increased Calculated Lipophilicity (cLogP) Driven by N-Butyl Substitution Relative to N-Methyl Analog
A key differentiator for N,1-dibenzyl-N-butyl-4-piperidinamine is its elevated lipophilicity imparted by the N-butyl group. The compound has a computed XLogP3-AA value of 5.2, significantly higher than its N-methyl analog, N,1-dibenzyl-N-methyl-4-piperidinamine, which has a computed XLogP3-AA of 3.8 [1]. This difference is characteristic of the 4-aminopiperidine class, where SAR studies confirm that each additional methylene unit in the N-alkyl chain increases logP by approximately 0.6 log units [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | cLogP = 5.2 |
| Comparator Or Baseline | N,1-dibenzyl-N-methyl-4-piperidinamine (cLogP = 3.8) |
| Quantified Difference | ΔcLogP = +1.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
This >1.4 log unit increase indicates substantially higher membrane permeability potential, which is a critical selection factor for designing CNS-penetrant probes or optimizing intracellular target engagement.
- [1] PubChem Compound Summary, CID 162647995. Computed Descriptors: XLogP3-AA. View Source
- [2] Krauß, J., et al. (2021). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Molecules, 26(20), 6208. View Source
